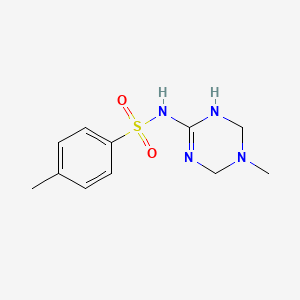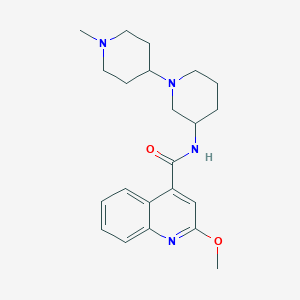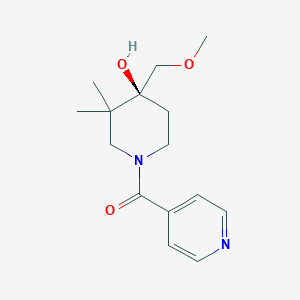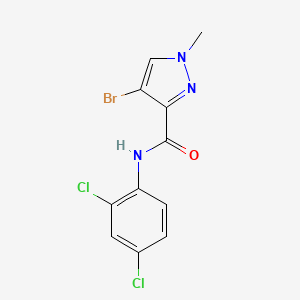
4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have a low toxicity profile, making it a potentially safe compound for use in research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide in lab experiments is its potential as a fluorescent probe in biological imaging. Its low toxicity profile also makes it a potentially safe compound for use in research. However, one limitation of using 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide. One potential direction is to further study its anti-cancer properties and its potential use as a cancer treatment. Additionally, more research could be done on its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Another potential direction is to explore its potential as a fluorescent probe in biological imaging and to optimize its properties for this application. Further research could also be done on improving the solubility of 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide in aqueous solutions to make it more versatile for use in lab experiments.
Synthesemethoden
4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-methylbenzenesulfonyl chloride with 5-methyl-1,3,5-triazinan-2-amine in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 5-methyl-1,3,5-triazinan-2-thiol in the presence of a base. Both methods have been reported to yield 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 4-methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzenesulfonamide has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
4-methyl-N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-9-3-5-10(6-4-9)18(16,17)14-11-12-7-15(2)8-13-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOFIHIEKPAMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(5-methyl-1,3,5-triazinan-2-ylidene)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)

![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
